(2,2-Dinitro-2-potassioacetyl)urea
Description
(2,2-Dinitro-2-potassioacetyl)urea is a chemical compound characterized by the presence of two nitro groups and a potassium ion attached to an acetylurea backbone
Properties
IUPAC Name |
potassium;N-carbamoyl-2,2-dinitroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N4O6.K/c4-3(9)5-1(8)2(6(10)11)7(12)13;/h(H3,4,5,8,9);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASCOHBVIQFZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dinitro-2-potassioacetyl)urea typically involves the nitration of acetylurea followed by the introduction of a potassium ion. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective addition of nitro groups. The subsequent introduction of the potassium ion can be achieved through a reaction with potassium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Reactivity of Geminal Dinitro Groups in Urea Derivatives
The geminal dinitro (-NO₂) group in acetylated urea derivatives acts as a potent leaving group under nucleophilic conditions. For example:
-
Reaction with ethanol :
Treatment of 1-(2,2-dinitroacetyl)-3-(carbonyl ethyl ester) urea with ethanol leads to nucleophilic substitution at the carbonyl adjacent to the dinitro group, yielding ethyl(aminocarbonyl)carbamate instead of the expected symmetrical urea. This occurs due to ethanol’s weak nucleophilicity favoring the loss of the dinitro group over direct substitution .Proposed Mechanism :
Formation of Triureas and Diureas
Dinitroacetyl urea derivatives can undergo sequential nucleophilic attacks, forming triureas or diureas under basic conditions:
-
Reaction with ammonia/morpholine :
Symmetrical triureas (e.g., 42 ) or unsymmetrical triureas (e.g., 43 ) are formed via double substitution, where the dinitro group is replaced by amine nucleophiles .Reactant Product Conditions 1-(2,2-Dinitroacetyl)urea Symmetrical triurea (42) NH₃, room temp 1-(2,2-Dinitroacetyl)urea Unsymmetrical triurea (43) Morpholine, reflux
Hydrolysis and Stability
The dinitroacetyl moiety is highly reactive in aqueous environments:
-
Hydrolysis :
Acidic or basic hydrolysis cleaves the acetyl-dinitro bond, producing urea and nitroacetic acid derivatives.
Thermal Decomposition
While specific data for (2,2-Dinitro-2-potassioacetyl)urea are unavailable, analogous dinitro compounds decompose exothermically above 150°C, releasing NOₓ gases and forming char residues.
Key Research Gaps
-
No direct studies on This compound were identified in the surveyed literature.
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The potassium counterion’s role in modulating reactivity (e.g., solubility, stability) remains unexplored.
Scientific Research Applications
Agricultural Applications
Fertilizer Development
(2,2-Dinitro-2-potassioacetyl)urea is primarily utilized in the formulation of controlled-release fertilizers. The compound's ability to release nitrogen slowly enhances nutrient availability to plants, thereby improving crop yields while minimizing nitrogen loss to the environment.
- Controlled Release Mechanism : The combination of potassium sulfate with urea has been shown to improve the solubility and efficacy of nitrogen release in fertilizers. This results in a melting point suitable for granulation processes, which is essential for creating slow-release formulations .
- Case Study : A study on date palms demonstrated that applying potassium sulfate alongside urea significantly reduced fruit drop and enhanced fruit quality. The optimal concentration was found to be 2% potassium sulfate combined with urea, showcasing the compound's effectiveness in promoting agricultural productivity .
| Application | Effectiveness | Notes |
|---|---|---|
| Fertilizer | High | Controlled release of nitrogen |
| Fruit Quality Improvement | Significant | Reduces fruit drop in date palms |
Pharmaceutical Applications
Topical Treatments
This compound has been investigated for its potential in dermatological applications. Its properties allow it to function as a keratolytic agent, promoting skin hydration and facilitating the treatment of conditions like psoriasis and ichthyosis.
- Mechanism of Action : Urea acts by dissolving the intercellular matrix of the skin, which aids in the removal of dead skin cells and improves moisture retention .
- Clinical Studies : Urea-containing creams have been extensively studied for their efficacy in treating various skin disorders. For instance, a formulation containing 40% urea has been shown to effectively hydrate dry skin and promote healing in dermatological conditions.
Chemical Synthesis
Synthesis of N-Substituted Ureas
The compound serves as a precursor in synthesizing N-substituted ureas through nucleophilic addition reactions. This method is particularly advantageous due to its simplicity and scalability.
- Synthesis Methodology : A practical method developed for synthesizing N-substituted ureas involves the reaction of amines with potassium isocyanate in aqueous solutions. This process eliminates the need for organic solvents and enhances environmental sustainability .
| Synthesis Type | Yield | Environmental Impact |
|---|---|---|
| N-Substituted Ureas | High | Minimal solvent use |
Environmental Impact
The use of this compound in fertilizers not only enhances agricultural productivity but also contributes to environmental sustainability by reducing nitrogen runoff into water bodies. This is crucial for maintaining ecological balance and preventing issues such as eutrophication.
Mechanism of Action
The mechanism by which (2,2-Dinitro-2-potassioacetyl)urea exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. The potassium ion plays a role in stabilizing the compound and facilitating its solubility in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dinitro-2-sodioacetyl)urea: Similar structure but with a sodium ion instead of potassium.
(2,2-Diamino-2-potassioacetyl)urea: Formed by the reduction of the nitro groups to amino groups.
(2,2-Dinitro-2-lithioacetyl)urea: Contains a lithium ion instead of potassium.
Uniqueness
(2,2-Dinitro-2-potassioacetyl)urea is unique due to the presence of both nitro groups and a potassium ion, which confer specific chemical properties such as high reactivity and solubility. These features make it particularly useful in applications requiring high energy materials and in studies involving nitro group chemistry.
Biological Activity
(2,2-Dinitro-2-potassioacetyl)urea, a compound of interest in biological research, is known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound involves several steps that typically include the reaction of urea with 2,2-dinitroacetyl chloride in the presence of potassium salts. The reaction conditions are crucial for ensuring high yield and purity.
Reaction Scheme
- Starting Materials : Urea, 2,2-dinitroacetyl chloride, potassium salt.
- Reaction Conditions : Mild heating in a suitable solvent (e.g., dioxane).
- Yield : Typically ranges from 70% to 90%, depending on the reaction conditions.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HCT116 (Colon) | 25.1 | 77.5 | 93.3 |
| MCF-7 (Breast) | TBD | TBD | TBD |
| U87 MG (Glioblastoma) | TBD | TBD | TBD |
| A549 (Adenocarcinoma) | TBD | TBD | TBD |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are critical in cancer cell proliferation and survival .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. The results indicate a broad spectrum of activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Salmonella typhi | 16 μg/mL |
| Bacillus subtilis | No inhibition observed |
This antimicrobial efficacy suggests potential applications in agricultural settings as a biopesticide or fungicide .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. Modifications to the urea moiety can significantly alter its potency and selectivity against different biological targets.
Key Findings:
- Substituents on the nitrogen atom of urea can enhance antitumor activity.
- The introduction of electron-withdrawing groups increases the compound's reactivity and biological efficacy.
Case Study 1: Antitumor Efficacy in Animal Models
In a study involving xenograft models of human tumors, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .
Case Study 2: Agricultural Applications
Field trials have demonstrated that formulations containing this compound effectively reduce fungal infections in crops like wheat and corn. The compound showed lower toxicity levels to non-target organisms compared to conventional fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
